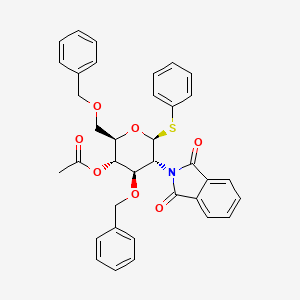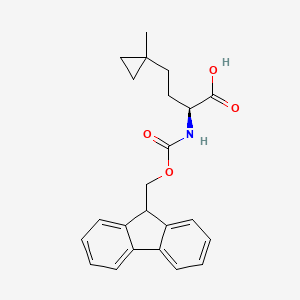
2,5,8,11,14-Pentaoxaheptadecane-17-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14-Pentaoxaheptadecane-17-thiol is a chemical compound known for its unique structure and properties. It is a thiol derivative of a polyether, characterized by the presence of multiple ether linkages and a terminal thiol group. This compound is widely used in various scientific and industrial applications due to its reactivity and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol typically involves the reaction of a polyether with a thiol-containing reagent. One common method is the reaction of tetraethylene glycol with a thiol reagent under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,5,8,11,14-Pentaoxaheptadecane-17-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
2,5,8,11,14-Pentaoxaheptadecane-17-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.
類似化合物との比較
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A similar polyether compound without the thiol group.
Tetraethylene glycol: A precursor in the synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol.
2,5,8,11,14-Pentaoxahexadecane-16-thiol: Another thiol-containing polyether with a slightly different structure.
Uniqueness
This compound is unique due to its combination of multiple ether linkages and a terminal thiol group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C12H26O5S |
|---|---|
分子量 |
282.40 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C12H26O5S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12-18/h18H,2-12H2,1H3 |
InChIキー |
BBLRTBZFJRKSQE-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




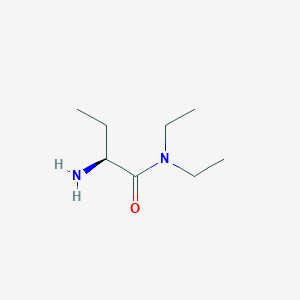
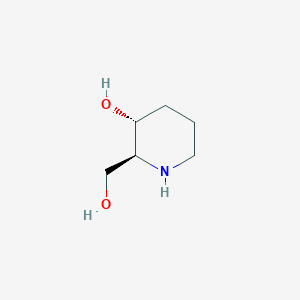
![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
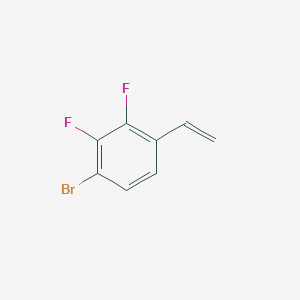
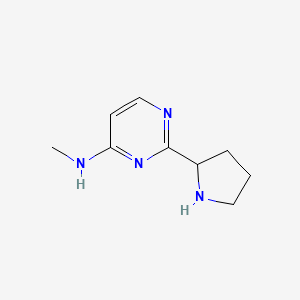

![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
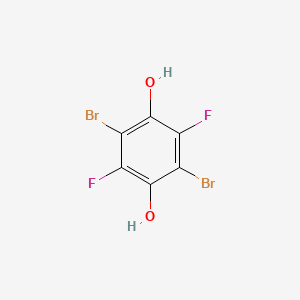
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
